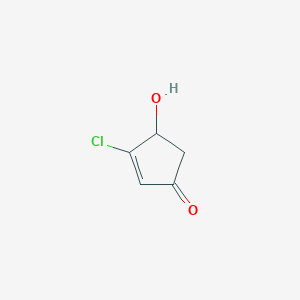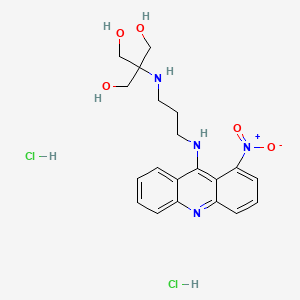
2-Cyclopenten-1-one, 3-chloro-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is an organic compound that belongs to the cyclopentenone family. This compound features a cyclopentene ring with a ketone group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 4. Cyclopentenones are known for their versatile reactivity and are found in various natural products and synthetic intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- can be achieved through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to form cyclopentenones.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form cyclopentenones.
Industrial Production Methods
Industrial production methods for cyclopentenones often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: This compound lacks the chlorine and hydroxyl groups but shares the cyclopentenone core structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the ketone group at position 2.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to other cyclopentenone derivatives.
Propriétés
| 77188-69-3 | |
Formule moléculaire |
C5H5ClO2 |
Poids moléculaire |
132.54 g/mol |
Nom IUPAC |
3-chloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5ClO2/c6-4-1-3(7)2-5(4)8/h1,5,8H,2H2 |
Clé InChI |
WIGMGPJFSYTGDL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=CC1=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)

